Lithium Carmine

説明

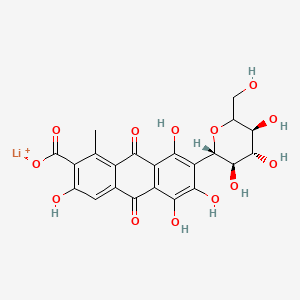

Lithium Carmine is a compound with the molecular formula C22H19LiO13 . It is used as a vital stain for macrophages .

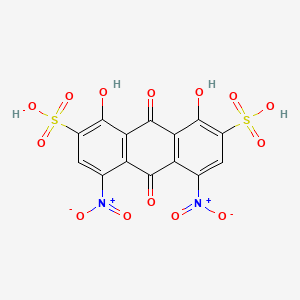

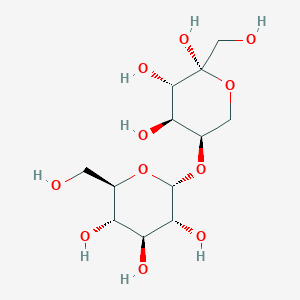

Molecular Structure Analysis

The molecular structure of Lithium Carmine involves a complex arrangement of carbon, hydrogen, lithium, and oxygen atoms. The exact InChI string representation of the molecule is InChI=1S/C22H20O13.Li/c1-4-8-5 (2-6 (24)9 (4)22 (33)34)13 (25)10-11 (15 (8)27)16 (28)12 (18 (30)17 (10)29)21-20 (32)19 (31)14 (26)7 (3-23)35-21;/h2,7,14,19-21,23-24,26,28-32H,3H2,1H3, (H,33,34);/q;+1/p-1/t7?,14-,19+,20-,21+;/m1./s1 .

Physical And Chemical Properties Analysis

The physical and chemical properties of Lithium Carmine include a molecular weight of 498.3 g/mol. It has 8 hydrogen bond donors and 13 hydrogen bond acceptors .

科学的研究の応用

Energy Storage and Battery Technology

Lithium's role as a cathode material in rechargeable batteries is crucial for modern energy production and storage devices. The demand for lithium in these applications has led to significant economic importance, driving research into efficient processing of lithium resources and recycling spent lithium-ion batteries. Studies focus on extraction, separation, and recovery methodologies from minerals, brine, sea water, and recycling processes, highlighting the sustainability challenges and technological advancements in this domain (Choubey et al., 2016).

Nanostructured Anode Materials for Li-ion Batteries

Research on active nanostructured anode materials aims to address the energy and power demands of secondary Li-ion batteries (LIBs) for future energy storage applications. Nanostructured materials, including carbon-based, metal oxides, and metal phosphides/nitrides/sulfides, offer high surface area, low diffusion distance, and high electrical and ionic conductivity, bridging the gap towards next-generation LIBs with high reversible capacities, increased power capability, and long cycling stability (Goriparti et al., 2014).

Lithium Extraction and Recycling

Comprehensive reviews discuss the extraction of lithium from primary (minerals and ores) and secondary sources (spent LIBs), emphasizing the importance of sustainable extraction and recycling processes. These studies explore acid, alkaline, and chlorination processes for extracting lithium from ores and brines, and detail the pre-treatment, leaching, and separation techniques for recycling lithium from spent LIBs, underscoring the economic and environmental considerations (Meshram et al., 2014).

特性

IUPAC Name |

lithium;3,5,6,8-tetrahydroxy-1-methyl-9,10-dioxo-7-[(2S,3R,4R,5S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]anthracene-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H20O13.Li/c1-4-8-5(2-6(24)9(4)22(33)34)13(25)10-11(15(8)27)16(28)12(18(30)17(10)29)21-20(32)19(31)14(26)7(3-23)35-21;/h2,7,14,19-21,23-24,26,28-32H,3H2,1H3,(H,33,34);/q;+1/p-1/t7?,14-,19+,20-,21+;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HOMSROTYBUUQNI-AEXMGWOMSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Li+].CC1=C2C(=CC(=C1C(=O)[O-])O)C(=O)C3=C(C2=O)C(=C(C(=C3O)O)C4C(C(C(C(O4)CO)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[Li+].CC1=C2C(=CC(=C1C(=O)[O-])O)C(=O)C3=C(C2=O)C(=C(C(=C3O)O)[C@H]4[C@@H]([C@H]([C@@H](C(O4)CO)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H19LiO13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

498.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Lithium Carmine | |

CAS RN |

12772-56-4 | |

| Record name | Lithium Carmine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012772564 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

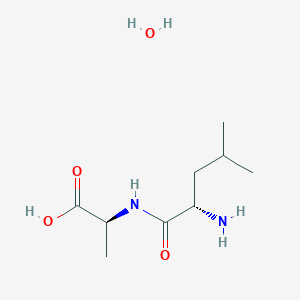

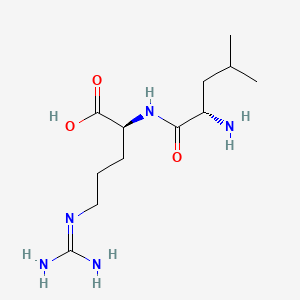

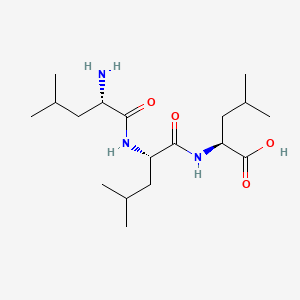

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

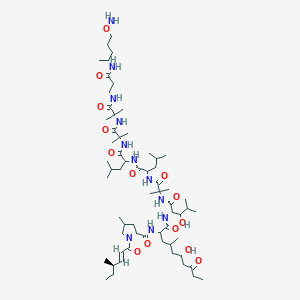

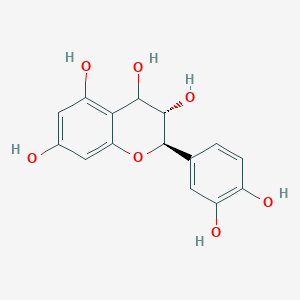

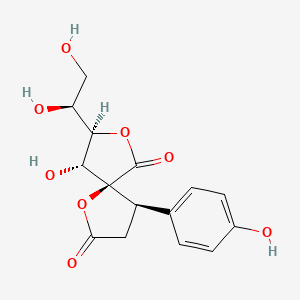

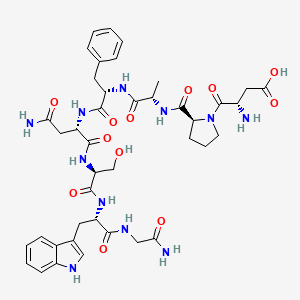

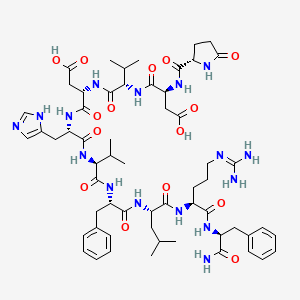

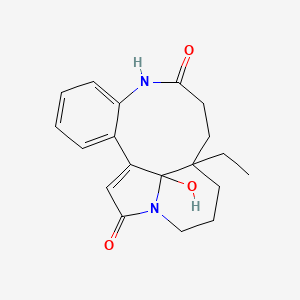

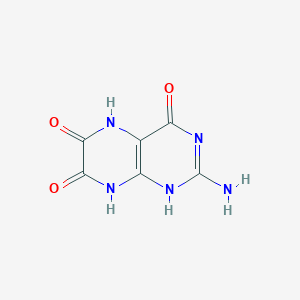

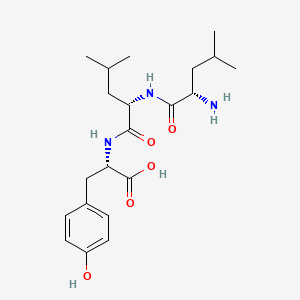

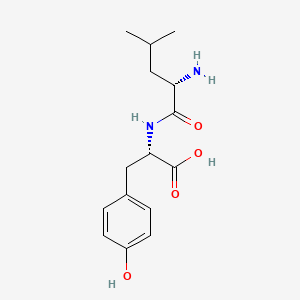

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。